molecular formula C21H23ClN2O5S B11228062 Methyl 2-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Methyl 2-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate

Cat. No.: B11228062
M. Wt: 450.9 g/mol
InChI Key: MZXNJXVSMYFVGX-UHFFFAOYSA-N
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Description

METHYL 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidine ring, a chlorophenyl group, and a benzoate ester, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the esterification of the benzoate. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and esterification catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

METHYL 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
  • METHYL 2-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-5-AMIDO}BENZOATE

Uniqueness

METHYL 2-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is unique due to its specific substitution pattern and the presence of the 2-chlorophenyl group. This structural feature may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

methyl 2-[[1-[(2-chlorophenyl)methylsulfonyl]piperidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H23ClN2O5S/c1-29-21(26)17-9-3-5-11-19(17)23-20(25)15-8-6-12-24(13-15)30(27,28)14-16-7-2-4-10-18(16)22/h2-5,7,9-11,15H,6,8,12-14H2,1H3,(H,23,25)

InChI Key

MZXNJXVSMYFVGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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